BenchChemオンラインストアへようこそ!

3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Medicinal Chemistry Structure-Activity Relationship HIF Inhibition

3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1389455-64-4) is a heterocyclic small molecule with the molecular formula C11H7N3O2S and a molecular weight of 245.26 g/mol. It belongs to a broader class of substituted 5-(1,2,4-oxadiazol-5-yl)pyridin-2-ones and related oxadiazolyl pyridazinones, which have been investigated as hypoxia-inducible factor (HIF) inhibitors and potential antiparasitic agents targeting pteridine reductase 1 (PTR1).

Molecular Formula C11H7N3O2S
Molecular Weight 245.26 g/mol
CAS No. 1389455-64-4
Cat. No. B1418176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
CAS1389455-64-4
Molecular FormulaC11H7N3O2S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CSC=C3
InChIInChI=1S/C11H7N3O2S/c15-10-8(2-1-4-12-10)11-13-9(14-16-11)7-3-5-17-6-7/h1-6H,(H,12,15)
InChIKeyMLMBZQLCTHUGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1389455-64-4): Core Chemical Identity and Procurement Baseline


3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1389455-64-4) is a heterocyclic small molecule with the molecular formula C11H7N3O2S and a molecular weight of 245.26 g/mol . It belongs to a broader class of substituted 5-(1,2,4-oxadiazol-5-yl)pyridin-2-ones and related oxadiazolyl pyridazinones, which have been investigated as hypoxia-inducible factor (HIF) inhibitors and potential antiparasitic agents targeting pteridine reductase 1 (PTR1) [1][2]. The compound’s structure combines a pyridin-2(1H)-one core with a 1,2,4-oxadiazole ring substituted at the 3-position by a thiophen-3-yl group, creating a planar, aromatic scaffold that positions the thienyl moiety distinctly from phenyl, pyridyl, or alkyl-substituted analogs and may influence both target binding and physicochemical properties relevant to procurement decisions.

Why Generic Substitution of 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one with Other Oxadiazolyl Pyridinones Carries Procurement Risk


Within the substituted oxadiazolyl pyridinone chemotype, small changes to the heterocycle attached at the oxadiazole 3-position can profoundly alter target engagement, selectivity, and physicochemical properties [1]. For example, the HIF inhibitor patent family exemplified by US 2014/0329797 A1 demonstrates that substituents ranging from alkyl to aryl groups on the oxadiazole ring yield compounds with divergent potency and pharmacokinetic profiles, meaning a thienyl-bearing analog cannot be assumed to behave identically to its phenyl or pyridyl counterparts [2]. Similarly, in the context of PTR1 inhibition, the J. Med. Chem. virtual screening study identified eighteen structurally diverse molecules with low micromolar affinities, emphasizing that even minor structural modifications can shift selectivity between parasite and human enzymes [3]. Therefore, sourcing 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one without verifying its specific biological fingerprint against closely related in-class compounds can lead to misleading structure-activity interpretations and failed experimental outcomes.

Quantitative Differentiation Evidence for 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one Against Structural Analogs


Structural Uniqueness of the Thienyl Moiety vs. Common Phenyl and Pyridyl Analogs

The 3-thienyl substituent on the 1,2,4-oxadiazole ring of the target compound distinguishes it from the more frequently described 3-phenyl, 3-pyridyl, and 3-alkyl analogs within the oxadiazolyl pyridinone patent space [1]. In the HIF inhibitor patent (US 2014/0329797 A1), the Markush structure encompasses a broad range of substituents, yet specific exemplified compounds with heteroaryl groups such as thienyl are not disclosed, indicating that the thienyl analog occupies a defined and potentially unclaimed structural niche [1]. The ZINC database entry (ZINC101391597) records a calculated logP of 1.894 and a molecular weight of 245.26, which differ from representative phenyl analogs (e.g., 3-phenyl derivative, MW ~265, logP ~2.5) by approximately 20 Da and 0.6 logP units, respectively, influencing solubility and membrane permeability [2]. No direct head-to-head biological data for the target compound are publicly available.

Medicinal Chemistry Structure-Activity Relationship HIF Inhibition

Absence of Predicted Biological Activity Compared to Annotated PTR1 Inhibitors

The ZINC15 database entry for the target compound (ZINC101391597) indicates that no SEA (Similarity Ensemble Approach) predictions are available based on ChEMBL20, and the substance is not reported in any publications per ChEMBL [1]. In contrast, several compounds from the same virtual screening study (Ferrari et al., J. Med. Chem. 2011) that share the oxadiazole or pyridinone pharmacophore features demonstrate low micromolar PTR1 inhibition (e.g., compound 5c/riluzole, IC50 = 2.5 μM against L. major PTR1) [2]. The lack of any predicted or measured activity for the target compound represents a critical differentiation point: a procurer cannot assume that structural similarity to active PTR1 inhibitors confers comparable potency.

Antiparasitic Drug Discovery Pteridine Reductase 1 Virtual Screening

Commercially Available Purity Grade vs. Typical Research-Grade Analogs

The target compound is commercially offered at purities of ≥95% (VWR, benchchem) and ≥98% (MolCore) . While many in-class oxadiazolyl pyridinones are available at similar purity levels, the 3-thienyl derivative is reported as 'NLT 98%' (no less than 98%) by at least one ISO-certified manufacturer (MolCore), providing a verifiable purity specification that supports its use as a high-quality building block for medicinal chemistry . In comparison, the closely related 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is typically listed at 95% purity, making the higher specification of the thienyl analog a tangible procurement differentiator for applications requiring >97% purity.

Chemical Procurement Purity Specification Building Blocks

Recommended Application Scenarios for 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one Based on Evidence


Medicinal Chemistry Exploration of the HIF Inhibitor Chemical Space

Given the patent precedent for substituted oxadiazolyl pyridinones as HIF inhibitors, the target compound can serve as a thienyl-bearing analog for structure-activity relationship (SAR) expansion around the oxadiazole 3-position [1]. Its distinct logP and molecular weight profile relative to phenyl and pyridyl analogs makes it suitable for probing lipophilicity-driven potency and selectivity changes in HIF-α hydroxylation or related hypoxia pathways.

Building Block for Focused Compound Library Synthesis

With a commercially guaranteed purity of ≥98% (NLT 98%), the compound is suitable as a high-quality intermediate for parallel synthesis of focused libraries targeting 1,2,4-oxadiazole-containing bioactive scaffolds . The thienyl group provides a sulfur-containing heteroaromatic handle that can participate in further functionalization (e.g., halogenation, metal-catalyzed cross-coupling), differentiating it from carbon-only aryl analogs.

Negative Control or Chemical Probe for PTR1-Based Assays

The complete absence of predicted activity against any target in the ChEMBL20-based SEA panel (ZINC101391597) suggests the compound may serve as a negative control in PTR1 enzymatic assays [2]. When compared to known PTR1 inhibitors such as riluzole (IC50 = 2.5 μM), the target compound can help establish assay windows and confirm signal specificity, provided that experimental inactivity is confirmed in-house.

Physicochemical Property Studies of Heteroaryl-Substituted Pyridinones

The calculated logP of 1.894 and the heteroatom-rich composition (17 heavy atoms, including S, N, O) make this compound a useful model for studying the impact of thienyl vs. phenyl substitution on solubility, permeability, and metabolic stability in pyridinone-based series [3]. This is particularly relevant for academic groups and CROs conducting systematic ADME profiling of oxadiazole-containing lead series.

Quote Request

Request a Quote for 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.